
4-Azahomoadamantan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azahomoadamantan-5-one: is a synthetic molecule with a labile peroxide group. Its chemical formula is C₉H₁₄O₂ . The compound exhibits biological functions, including the ability to bind to and activate the benzodiazepine receptor. It forms an ethyl ester and an acid solution. Notably, its NMR spectra reveal stereoisomers in both acetonitrile and formamide solutions .
Méthodes De Préparation
There are two primary synthetic routes for producing 4-Azahomoadamantan-5-one:
-
Reaction with Sodium Methoxide in Methanol:
- Starting material: Benzonitrile
- Reactant: Sodium methoxide (NaOMe)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction leads to the formation of this compound.
-
Reaction with Potassium Formate in Methanol:
- Starting material: Benzonitrile
- Reactant: Potassium formate (HCOOK)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction yields this compound.
Analyse Des Réactions Chimiques
4-Azahomoadamantan-5-one undergoes various chemical reactions:
Oxidation: It can be oxidized to create a reactive intermediate, useful for further reactions (e.g., oxidation of alcohols or alkyl halides).
Reduction: Reduction reactions may also occur.
Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
The compound finds applications in:
Medicine: Due to its interaction with the benzodiazepine receptor, it may have potential therapeutic uses.
Chemistry: Researchers explore its reactivity and applications in organic synthesis.
Industry: Its unique properties may be harnessed for industrial processes.
Mécanisme D'action
The exact mechanism by which 4-Azahomoadamantan-5-one exerts its effects remains an active area of study. It likely involves molecular targets and specific pathways, but further research is needed.
Comparaison Avec Des Composés Similaires
While 4-Azahomoadamantan-5-one is unique, it shares similarities with other heterocyclic compounds. a comprehensive comparison would require a detailed analysis of related structures.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9? |
Clé InChI |
OKDJIRNQPPBDKJ-QPIHLSAKSA-N |
SMILES isomérique |
C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O |
SMILES canonique |
C1C2CC3CC1CC(C2)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


butanoic acid](/img/structure/B12061531.png)

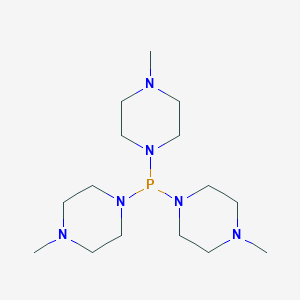
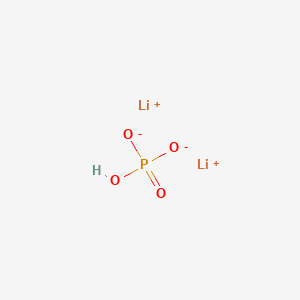

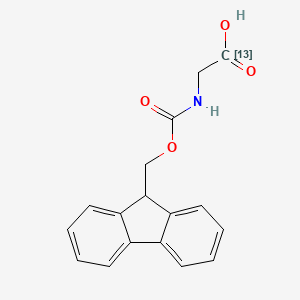
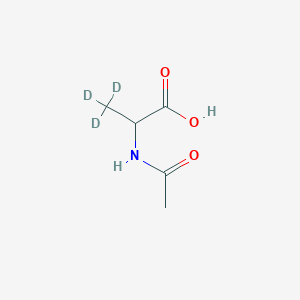
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)
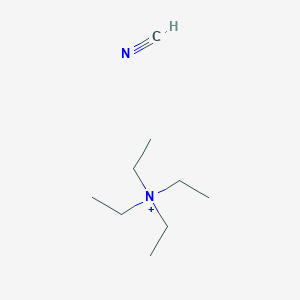


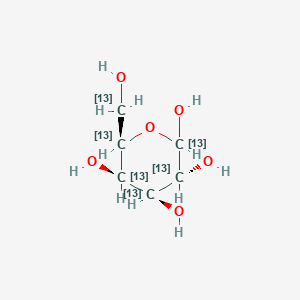
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

